N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE
Overview
Description
N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperazine ring, multiple trifluoromethyl groups, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, including the formation of the piperazine ring, introduction of trifluoromethyl groups, and coupling with the benzamide moiety. Common reagents used in these reactions include trifluoromethylating agents, amines, and coupling reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects and drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. These interactions can influence various biological processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and trifluoromethyl-substituted benzamides. Examples are:
- N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)benzamide
- N-[2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)benzamide
Uniqueness
N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE is unique due to its specific combination of structural features, which confer distinct chemical properties and potential applications. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, while the piperazine ring contributes to its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F9N3O/c27-24(28,29)17-6-7-22(38-10-8-37(9-11-38)20-4-2-1-3-5-20)21(15-17)36-23(39)16-12-18(25(30,31)32)14-19(13-16)26(33,34)35/h1-7,12-15H,8-11H2,(H,36,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVRYOZDVOSVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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